Ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with ethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 5-amino-3-carboethoxy-1H-pyrazole with chalcones. This reaction is often mediated by catalysts such as sodium fluoride (NaF) on alumina, and the final product is obtained through the removal of hydrogen using sodium persulfate (Na2S2O8) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
Similar Compounds:
Uniqueness: The presence of ethyl and phenyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring imparts unique chemical and biological properties to the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H17N3O2/c1-2-26-21(25)17-14-22-19-13-18(15-9-5-3-6-10-15)23-24(19)20(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
ABRHVZREEIHQES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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